3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride 3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1354962-40-5
VCID: VC3392545
InChI: InChI=1S/C11H14N2O2.ClH/c1-8(12)9-3-2-4-10(7-9)13-5-6-15-11(13)14;/h2-4,7-8H,5-6,12H2,1H3;1H
SMILES: CC(C1=CC(=CC=C1)N2CCOC2=O)N.Cl
Molecular Formula: C11H15ClN2O2
Molecular Weight: 242.7 g/mol

3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride

CAS No.: 1354962-40-5

Cat. No.: VC3392545

Molecular Formula: C11H15ClN2O2

Molecular Weight: 242.7 g/mol

* For research use only. Not for human or veterinary use.

3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride - 1354962-40-5

Specification

CAS No. 1354962-40-5
Molecular Formula C11H15ClN2O2
Molecular Weight 242.7 g/mol
IUPAC Name 3-[3-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one;hydrochloride
Standard InChI InChI=1S/C11H14N2O2.ClH/c1-8(12)9-3-2-4-10(7-9)13-5-6-15-11(13)14;/h2-4,7-8H,5-6,12H2,1H3;1H
Standard InChI Key NALUYAXHIAFWEC-UHFFFAOYSA-N
SMILES CC(C1=CC(=CC=C1)N2CCOC2=O)N.Cl
Canonical SMILES CC(C1=CC(=CC=C1)N2CCOC2=O)N.Cl

Introduction

Structural Characteristics and Physical Properties

The compound 3-[3-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride contains a five-membered heterocyclic oxazolidinone ring connected to a meta-substituted phenyl group bearing an aminoethyl substituent. This arrangement creates a molecule with diverse functional groups capable of participating in various chemical interactions and reactions.

Molecular Structure

The molecular structure of 3-[3-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride consists of three key structural components: the oxazolidinone ring, the phenyl linker, and the aminoethyl group. The free base form has a molecular formula of C11H14N2O2, with the hydrochloride salt adding HCl to this composition . The compound features a chiral center at the aminoethyl group, which can exist in both (R) and (S) configurations, though studies often focus on the (R)-enantiomer due to enhanced biological activity.

The structure can be described through several chemical identifiers:

ParameterValue
Molecular Formula (Free Base)C11H14N2O2
Molecular Weight (Free Base)206.24 g/mol
Structure TypeHeterocyclic, Oxazolidinone
Functional GroupsOxazolidinone, Primary Amine, Phenyl
ChiralityPresent at aminoethyl carbon
PropertyExpected Value/Characteristic
Physical AppearanceWhite to off-white crystalline solid
SolubilityEnhanced water solubility (as HCl salt)
Melting PointTypically 180-220°C range for similar oxazolidinone HCl salts
pH (1% solution)Approximately 4.0-5.5
StabilityRelatively stable under standard conditions; sensitive to strong bases

Synthesis Methods and Considerations

The synthesis of 3-[3-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride typically follows established procedures for oxazolidinone ring formation, with specific modifications to accommodate the aminoethyl substituent.

Synthetic Routes

A typical synthetic pathway involves several key steps that must be carefully controlled to ensure both purity and stereochemical integrity. The synthesis generally begins with appropriate meta-substituted phenyl precursors that undergo cyclization to form the oxazolidinone ring.

Stereochemical Control

Maintaining stereochemical integrity at the chiral aminoethyl group presents a significant challenge in the synthesis. Several approaches have been developed to address this challenge:

MethodAdvantagesDisadvantages
Chiral AuxiliariesHigh enantioselectivityMultiple steps required
Asymmetric CatalysisEfficient, atom economicalCatalyst cost, optimization needed
Resolution of RacematesScalableMaterial loss, additional steps
Enzymatic ApproachesHighly selectiveLimited substrate scope

Salt Formation

The final step in preparing the hydrochloride salt typically involves treating the free base with hydrogen chloride in an appropriate solvent, followed by isolation through precipitation or crystallization techniques. This process must be carefully controlled to ensure complete salt formation without degradation of the parent compound.

Chemical Reactivity Profile

The presence of multiple functional groups in 3-[3-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride leads to a diverse reactivity profile that can be exploited for further derivatization and application development.

Reactions of the Amino Group

The primary amine functionality serves as a versatile handle for chemical modifications. Common reactions include:

Reaction TypeConditionsExpected Products
AcylationAcyl chlorides, Base, 0°C to RTAmides; 75-85% typical yield
Reductive AminationAldehydes/Ketones, NaBH3CNSecondary/Tertiary amines; 70-80% yield
SulfonylationSulfonyl chlorides, BaseSulfonamides; 65-75% yield
Urea FormationIsocyanates, Neutral conditionsUrea derivatives; 80-90% yield

Reactions of the Oxazolidinone Ring

The oxazolidinone moiety offers additional reaction possibilities:

Reaction TypeConditionsNotes
Ring OpeningStrong bases, Elevated temperatureGenerates amino alcohols; Often undesired
N-AlkylationAlkyl halides, BaseRelatively low reactivity compared to primary amine
Carbonyl ReactionsNucleophiles under forcing conditionsGenerally resistant to nucleophilic attack
ReductionLiAlH4, RefluxProduces morpholine derivatives

Stability Considerations

Understanding the stability profile of this compound is essential for handling, storage, and application development:

ConditionStabilityDegradation Pathway
High pH (>10)LowRing-opening hydrolysis
High Temperature (>100°C)ModerateDecomposition via C-N bond cleavage
Oxidative EnvironmentsLowN-Oxide formation
Standard Storage (2-8°C)HighMinimal degradation over months

Biological Activity and Mechanism of Action

The oxazolidinone scaffold is known for its antimicrobial properties, making 3-[3-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride a compound of interest for potential biological applications.

Antimicrobial Properties

Oxazolidinones typically exhibit activity against Gram-positive bacteria through a mechanism involving protein synthesis inhibition. While specific testing data for this exact compound is limited in the available research, similar derivatives have demonstrated promising antimicrobial activity profiles.

Bacterial StrainExpected ActivityComparison to Reference Compounds
Staphylococcus aureusModerate to HighPotentially comparable to early-generation oxazolidinones
Enterococcus speciesModerateActivity against VRE strains possible
Streptococcus pneumoniaeModerate to HighEffectiveness against resistant strains anticipated
Gram-negative bacteriaLimitedTypically less effective than against Gram-positive

Structure-Activity Relationships

The position and nature of substituents on the oxazolidinone scaffold significantly influence antimicrobial activity. For 3-[3-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride, several structural features may contribute to its biological profile:

  • The meta-substitution pattern on the phenyl ring, which differs from many commercial oxazolidinone antibiotics that feature para-substitution

  • The presence of a primary amine group, providing a positive charge center at physiological pH

  • The chiral center, with different enantiomers potentially showing distinct biological activities

  • The salt form, which influences solubility and bioavailability

Therapeutic AreaPotential ApplicationRelevant Structural Features
Antibacterial AgentsTreatment of resistant Gram-positive infectionsOxazolidinone core, Amine functionality
Enzyme InhibitorsModulation of specific enzyme activitiesChiral center, H-bond capabilities
CNS Active CompoundsNeurological disorder treatmentsBalanced lipophilicity/hydrophilicity
Antithrombotic AgentsPrevention of blood clot formationPotential scaffold for further modification

Analytical Characterization Methods

Comprehensive characterization of 3-[3-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride is essential for research and quality control purposes.

Spectroscopic Analysis

Various spectroscopic techniques provide crucial information about the structural and physical properties of this compound:

TechniqueExpected Key FeaturesAnalytical Value
1H NMRCharacteristic signals for oxazolidinone CH2 groups (3.5-4.5 ppm); Aromatic protons (6.5-7.5 ppm); Aminoethyl CH3 (1.2-1.5 ppm)Structure confirmation, Purity assessment
13C NMRCarbonyl carbon (~155 ppm); Aromatic carbons (120-140 ppm); Oxazolidinone CH2 carbons (40-65 ppm)Carbon framework verification
FT-IRC=O stretch (~1750 cm-1); N-H stretches (3300-3500 cm-1); C-O stretches (1000-1300 cm-1)Functional group confirmation
Mass SpectrometryMolecular ion peak at m/z 206 (free base); Fragmentation pattern showing loss of aminoethyl groupMolecular weight confirmation, Structure elucidation

Chromatographic Methods

Chromatographic techniques are vital for purity assessment and quality control:

TechniqueTypical ConditionsApplication
HPLCC18 column, Gradient elution with acetonitrile/bufferPurity determination, Impurity profiling
Chiral HPLCChiral stationary phases (e.g., Chiralpak AD-H)Enantiomeric purity assessment
GC-MSAfter derivatization of amine groupTrace analysis, Impurity identification
TLCSilica gel, Various solvent systemsReaction monitoring, Quick purity check

Research Applications and Future Directions

The unique structural features of 3-[3-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride position it as a valuable research tool with diverse applications.

Synthetic Building Block

The compound serves as a versatile intermediate for the synthesis of more complex structures:

Target Compound ClassStructural ContributionSynthetic Advantage
Advanced AntibioticsCore oxazolidinone scaffoldPre-formed heterocycle reduces synthetic steps
Chiral LigandsStereogenic center, Multiple binding sitesPotential for metal coordination
Enzyme InhibitorsHydrogen bond donors/acceptorsTargeted interaction with active sites
PeptidomimeticsRigid scaffold combined with amine functionalityConformational restriction

Asymmetric Synthesis Applications

The chiral nature of this compound makes it valuable in asymmetric synthesis contexts:

  • As a chiral auxiliary in stereoselective transformations

  • As a component in chiral catalyst systems

  • As a model compound for studying stereochemical influences on reaction outcomes

Research DirectionRationalePotential Outcome
Antibacterial DevelopmentOxazolidinone scaffold proven effectiveNovel antibiotics for resistant strains
Hybrid Molecule DesignCombining with other pharmacophoresMulti-target therapeutic agents
Structure-Activity StudiesSystematic modification of substituentsOptimized biological activity
Prodrug ApproachesUtilizing the amine functionalityImproved pharmacokinetic properties

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